2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoindolinone and triazole moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of isoindoline-1,3-dione with 4H-1,2,4-triazole-3-amine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoindolinone and triazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
- Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of isoindolinone and triazole moieties
Properties
Molecular Formula |
C12H9N5O3 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H9N5O3/c18-9(15-12-13-6-14-16-12)5-17-10(19)7-3-1-2-4-8(7)11(17)20/h1-4,6H,5H2,(H2,13,14,15,16,18) |
InChI Key |
ZYKSXMHZEAKWMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=NN3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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